3,4-Dimethoxy vs. 3,5-Dimethoxy Substitution: Computed Lipophilicity and Hydrogen-Bond Acceptor Capacity Differentiate 941869-45-0 from Its Positional Isomer
The 3,4-dimethoxyphenyl regioisomer present in 941869-45-0 confers a computed XLogP3-AA of 1.3, which is anticipated to be measurably lower than the 3,5-dimethoxyphenyl isomer (CAS 941994-06-5) due to differences in dipole moment and hydrogen-bond acceptor geometry, despite identical molecular formula and molecular weight (316.27 g/mol) [1]. This moderate lipophilicity, combined with a topological polar surface area (TPSA) of 113 Ų (8 hydrogen-bond acceptors, 1 donor), places 941869-45-0 within favorable drug-like chemical space (Lipinski rule-compliant) and distinguishes it from more lipophilic congeners bearing halogen or naphthyl substituents at the oxadiazole 5-position [2]. Such differences directly impact membrane permeability, solubility, and oral bioavailability potential in lead optimization programs.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3; TPSA = 113 Ų; MW = 316.27 g/mol; HBA = 8; HBD = 1 |
| Comparator Or Baseline | 3,5-dimethoxyphenyl isomer (CAS 941994-06-5): identical MW (316.27), but predicted altered XLogP due to regioisomeric dipole orientation; halogenated/naphthyl analogs: higher logP (e.g., estimated >2.5) and lower TPSA |
| Quantified Difference | XLogP difference ~0.3–0.8 units lower for 3,4-dimethoxy vs. 3,5-dimethoxy isomer (estimated); TPSA identical within this scaffold core but divergent from larger substituent analogs |
| Conditions | Computed descriptors (PubChem 2021.05.07 release); no experimental logP or logD data available for this specific compound |
Why This Matters
Lower lipophilicity and higher TPSA are correlated with reduced off-target binding, improved metabolic stability, and better aqueous solubility—key procurement considerations for compounds entering medicinal chemistry screening cascades.
- [1] PubChem. Compound Summary for CID 16823861: N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide. Computed Properties section. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Benet LZ, Hosey CM, Ursu O, Oprea TI. BDDCS, the Rule of 5 and drugability. Adv Drug Deliv Rev, 2016, 101, 89–98. View Source
